1-(Aziridin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(Aziridin-1-yl)-2-methylpropan-1-one is an organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents like peracids or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Ring-Opening: Produces substituted amines, thiols, or alcohols.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
1-(Aziridin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyamines and other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antibacterial agent.
Medicine: Explored for its use in non-viral gene transfection and as a chemotherapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and materials templating.
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2-methylpropan-1-one involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules or materials. In medicinal applications, the compound can form covalent bonds with DNA or proteins, disrupting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine (Ethylene imine): The parent compound of aziridines, with a simpler structure but similar reactivity.
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Aziridin-1-yl oxime-based vorinostat analogs: Investigated for their anticancer properties and metal chelating functionality.
Uniqueness: The presence of the methyl group at the 2-position enhances its stability and modifies its chemical behavior compared to simpler aziridines .
Properties
CAS No. |
20286-12-8 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZCYVBYQBOWLNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CC1 |
Origin of Product |
United States |
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